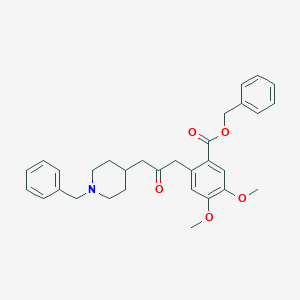![molecular formula C28H16Cl4N2O2 B13856670 1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)
1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis(2,6-dichlorophenyl)-[5,5’-biindoline]-2,2’-dione is a complex organic compound characterized by its unique structure, which includes two indoline units connected by a central dione
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2,6-dichlorophenyl)-[5,5’-biindoline]-2,2’-dione typically involves the reaction of 2,6-dichloroaniline with indoline-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process more efficient and scalable. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis(2,6-dichlorophenyl)-[5,5’-biindoline]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione to dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Applications De Recherche Scientifique
1,1’-Bis(2,6-dichlorophenyl)-[5,5’-biindoline]-2,2’-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1’-Bis(2,6-dichlorophenyl)-[5,5’-biindoline]-2,2’-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-dichlorophenyl)-2-indolinone: Shares a similar indoline structure but lacks the dione linkage.
Bis(2,6-dichlorophenyl) disulfide: Contains dichlorophenyl groups but differs in its sulfur linkage.
(1E,4E)-1,5-Bis(2,6-dichlorophenyl)-1,4-pentadien-3-one: Features a conjugated diene system instead of the indoline units.
Uniqueness
1,1’-Bis(2,6-dichlorophenyl)-[5,5’-biindoline]-2,2’-dione is unique due to its dual indoline structure connected by a central dione, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C28H16Cl4N2O2 |
|---|---|
Poids moléculaire |
554.2 g/mol |
Nom IUPAC |
1-(2,6-dichlorophenyl)-5-[1-(2,6-dichlorophenyl)-2-oxo-3H-indol-5-yl]-3H-indol-2-one |
InChI |
InChI=1S/C28H16Cl4N2O2/c29-19-3-1-4-20(30)27(19)33-23-9-7-15(11-17(23)13-25(33)35)16-8-10-24-18(12-16)14-26(36)34(24)28-21(31)5-2-6-22(28)32/h1-12H,13-14H2 |
Clé InChI |
WMPLVDWUQBXFDM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)C3=CC4=C(C=C3)N(C(=O)C4)C5=C(C=CC=C5Cl)Cl)N(C1=O)C6=C(C=CC=C6Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13856587.png)
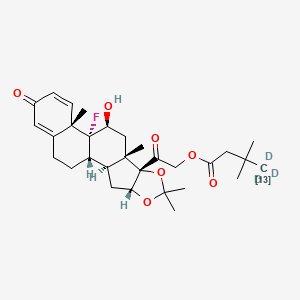
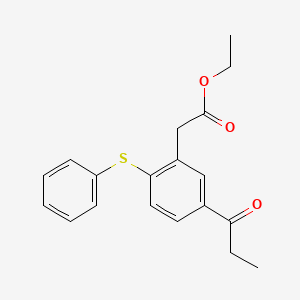
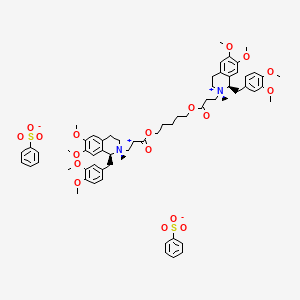
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)

![(6R)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate](/img/structure/B13856620.png)
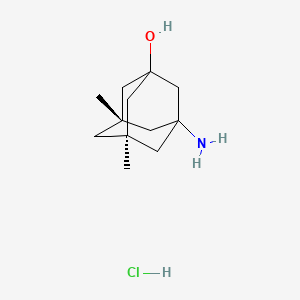

![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)

![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)
